molecular formula C6H4F4N2O2 B180494 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 151734-01-9

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B180494
M. Wt: 212.1 g/mol
InChI Key: CFIFNLXETZBBAS-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an organofluorine compound . It has a molecular formula of C6H4F4N2O2 and a molecular weight of 212.10 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains fluorine atoms and a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a solid substance . It has a molecular weight of 212.10 g/mol .

Safety And Hazards

The safety information for 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid indicates that it is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFNLXETZBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633359
Record name 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

CAS RN

151734-01-9
Record name 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151734-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-3-trifluoromethyl-5-fluoro-pyrazole-4-carboxaldehyde (9.8 g) in acetone (60 mL) was stirred rapidly at RT while a solution of potassium dichromate dihydrate (5.6 g) in water (38 mL) and sulfuric acid (4.6 mL) was added. The mixture was stirred rapidly overnight then diluted with water (150 mL). The mixture was extracted with CH2Cl2 (6 ×75 mL). The combined organic solution was washed with water, dried (MgSO4), filtered and concentrated in vacuo leaving a light yellow solid (7.2 g). The solid was recrystallized from EtOAc/hexane to give the desired compound as white crystals (3.8 g). m.p. 165-166° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
potassium dichromate dihydrate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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